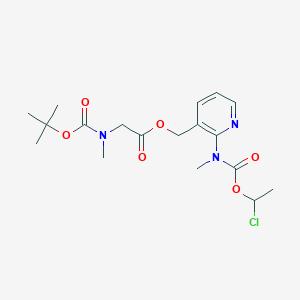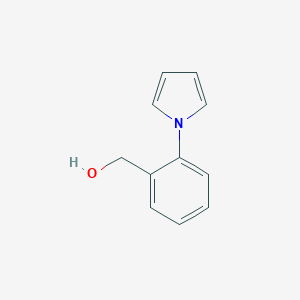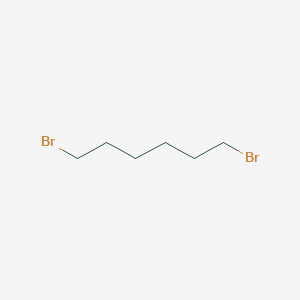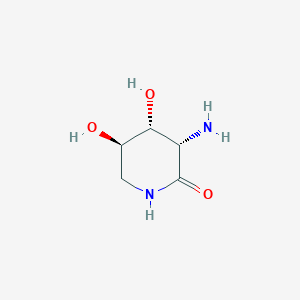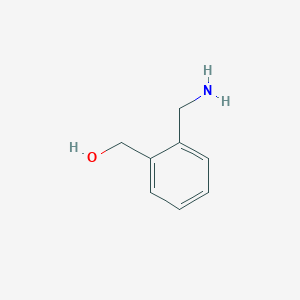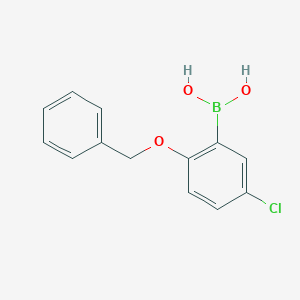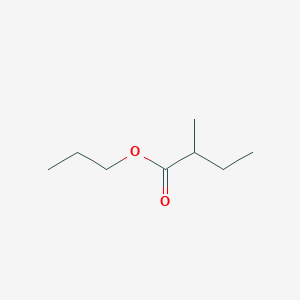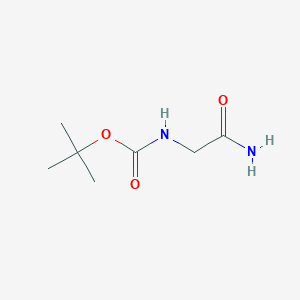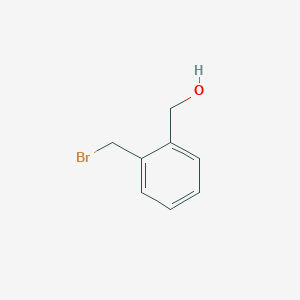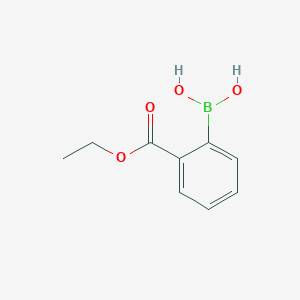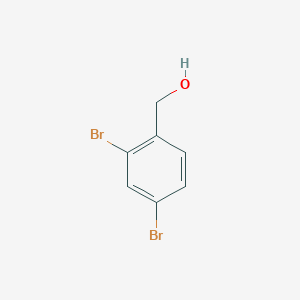
2,4-Dibromobenzyl alcohol
Übersicht
Beschreibung
2,4-Dibromobenzyl alcohol: is an organic compound with the molecular formula C₇H₆Br₂O . It is a halogenated benzyl alcohol, characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring. This compound is a white to light yellow solid with a molecular weight of 265.93 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzyl alcohol can be synthesized through the bromination of benzyl alcohol. The process involves the gradual addition of bromine to benzyl alcohol under controlled conditions. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum bromide to facilitate the bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4-Dibromobenzyl alcohol can undergo oxidation reactions to form 2,4-dibromobenzaldehyde or 2,4-dibromobenzoic acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: 2,4-Dibromobenzaldehyde, 2,4-Dibromobenzoic acid
Reduction: 2,4-Dibromotoluene
Substitution: 2,4-Dibromobenzyl chloride
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dibromobenzyl alcohol is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various brominated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is utilized for studying the effects of halogenated benzyl alcohols on biological systems.
Industry: The compound is employed in the manufacture of dyes, fragrances, and polymers. Its brominated structure makes it useful in flame retardants and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,4-Dibromobenzyl alcohol involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial agents, where the compound can disrupt the function of microbial enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorobenzyl alcohol: This compound is similar in structure but contains chlorine atoms instead of bromine.
2,4-Difluorobenzyl alcohol: This compound contains fluorine atoms and is used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 2,4-Dibromobenzyl alcohol is unique due to its bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chlorinated and fluorinated counterparts. The bromine atoms enhance its ability to participate in substitution reactions and increase its efficacy as an antimicrobial agent .
Eigenschaften
IUPAC Name |
(2,4-dibromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMLHQPKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591189 | |
| Record name | (2,4-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666747-06-4 | |
| Record name | 2,4-Dibromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666747-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dibromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
